4-Pyridinemethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis

-Pyridinemethanol can be synthesized through various methods, including:

Applications in Scientific Research

4-Pyridinemethanol is primarily used as a building block for the synthesis of other important molecules in scientific research. Here are some examples:

- Synthesis of pharmaceuticals: 4-Pyridinemethanol can be used as a starting material for the synthesis of various drugs, including some that are being investigated for their potential to treat cancer and other diseases [].

- Synthesis of agrochemicals: 4-Pyridinemethanol can also be used as a starting material for the synthesis of some agrochemicals, such as herbicides and fungicides.

- Material science research: 4-Pyridinemethanol has been studied for its potential applications in material science research, such as the development of new materials for solar cells and organic light-emitting diodes (OLEDs).

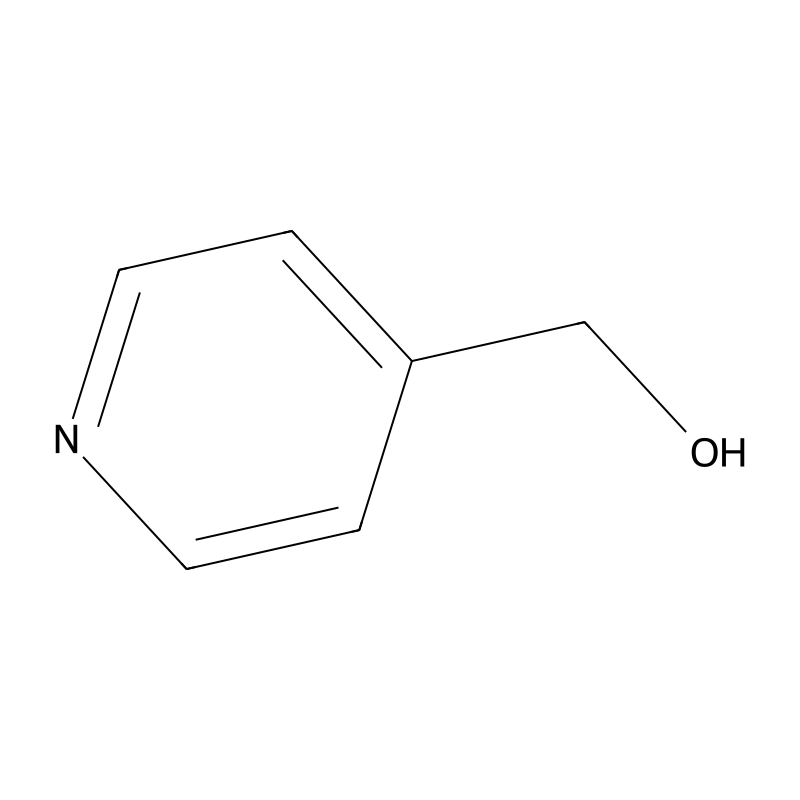

4-Pyridinemethanol, also known as γ-Picolyl alcohol or 4-(Hydroxymethyl)pyridine, is an organic compound with the molecular formula C₆H₇NO and a molecular weight of approximately 109.1259 g/mol. It features a pyridine ring with a hydroxymethyl group (-CH₂OH) attached to the fourth carbon atom. The compound is characterized by its pale yellow color and is soluble in water, alcohols, and other polar solvents. Its chemical structure can be represented by the InChI key PTMBWNZJOQBTBK-UHFFFAOYSA-N, and it has a CAS Registry Number of 586-95-8 .

Oxidation Reactions- Oxidation to Aldehyde: 4-Pyridinemethanol can be oxidized to 4-Pyridinecarboxaldehyde.

- Oxidation to Carboxylic Acid: Further oxidation leads to 4-Pyridinecarboxylic acid.

Reduction Reactions- Electrocatalytic Hydrogenation: This method is utilized for synthesizing 4-Pyridinemethanol from pyridine derivatives .

- Electrocatalytic Hydrogenation: This method is utilized for synthesizing 4-Pyridinemethanol from pyridine derivatives .

Research indicates that 4-Pyridinemethanol exhibits biological activity, particularly as an antimicrobial agent. It has shown effectiveness against various bacterial strains and has potential applications in pharmaceuticals due to its ability to inhibit certain enzymes. Its toxicity profile suggests that while it is harmful if ingested (H302), it can cause skin irritation (H315) . Further studies are needed to explore its full range of biological effects.

Several methods for synthesizing 4-Pyridinemethanol have been documented:

- Electrocatalytic Hydrogenation: This method involves reducing pyridine derivatives under electrochemical conditions, which allows for selective formation of the hydroxymethyl group .

- Vapor Phase Oxidation: This technique utilizes vapor phase reactions to convert pyridinemethanol into its aldehyde form, which can then be reduced back to the alcohol .

- Conventional Organic Synthesis: Traditional synthetic routes often involve the reaction of pyridine derivatives with formaldehyde in the presence of reducing agents.

4-Pyridinemethanol has diverse applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients.

- Agricultural Chemicals: The compound is explored for use in agrochemicals due to its antimicrobial properties.

- Chemical Research: It acts as a reagent in organic synthesis and catalysis studies.

Interaction studies involving 4-Pyridinemethanol focus on its reactivity with different catalysts and substrates. For instance, research has demonstrated its capacity for oxidation reactions when catalyzed by vanadium compounds, showcasing its potential as a substrate in catalytic processes . Furthermore, studies on its interactions with biological systems indicate that it may affect enzyme activity and microbial growth patterns.

Several compounds share structural similarities with 4-Pyridinemethanol, including:

- 2-Pyridinemethanol

- 3-Pyridinemethanol

- Picolinic acid

Comparison TableCompound Name Structure Key Characteristics 2-Pyridinemethanol Pyridine ring at position 2 Exhibits different biological activity compared to 4-Pyridinemethanol 3-Pyridinemethanol Pyridine ring at position 3 Similar oxidation behavior but distinct reactivity due to position Picolinic acid Carboxylic acid derivative More acidic than 4-Pyridinemethanol; used in chelation therapy

Uniqueness of 4-Pyridinemethanol

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 2-Pyridinemethanol | Pyridine ring at position 2 | Exhibits different biological activity compared to 4-Pyridinemethanol |

| 3-Pyridinemethanol | Pyridine ring at position 3 | Similar oxidation behavior but distinct reactivity due to position |

| Picolinic acid | Carboxylic acid derivative | More acidic than 4-Pyridinemethanol; used in chelation therapy |

What distinguishes 4-Pyridinemethanol from its analogs is its specific positioning of the hydroxymethyl group on the pyridine ring, which influences both its chemical reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic uses further highlight its significance compared to other pyridine derivatives.

XLogP3

GHS Hazard Statements

H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant